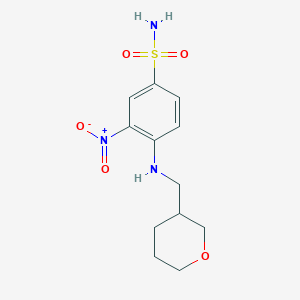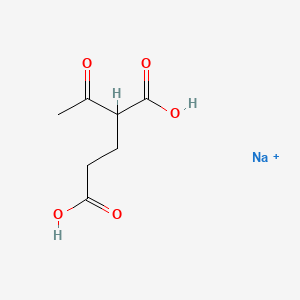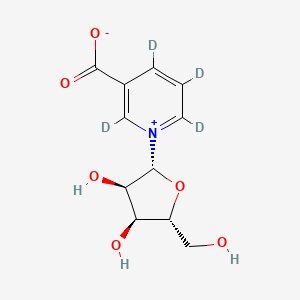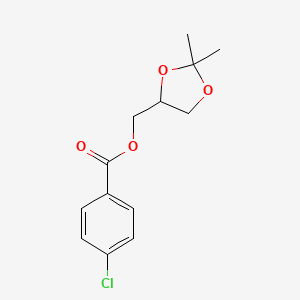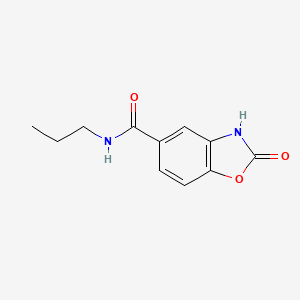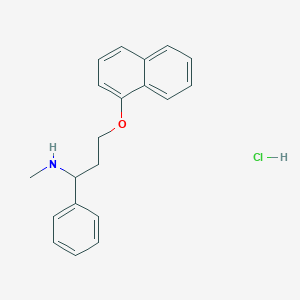
rac N-Demethyl Dapoxetine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac N-Demethyl Dapoxetine Hydrochloride: is the hydrochloride salt of rac N-Demethyl Dapoxetine, which is a racemic metabolite of Dapoxetine. Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) primarily used as an antidepressant and for the treatment of premature ejaculation .
Méthodes De Préparation
The preparation of rac N-Demethyl Dapoxetine involves the demethylation of Dapoxetine. One method involves the removal of a methyl group from the nitrogen atom of Dapoxetine. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts under controlled conditions . Industrial production methods may involve high-performance liquid chromatography (HPLC) to ensure the purity of the compound .
Analyse Des Réactions Chimiques
rac N-Demethyl Dapoxetine Hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
rac N-Demethyl Dapoxetine Hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of rac N-Demethyl Dapoxetine Hydrochloride is related to its role as a metabolite of Dapoxetine. Dapoxetine works by inhibiting the neuronal reuptake of serotonin, thereby increasing serotonin activity in the central nervous system. This action helps in delaying ejaculation and improving mood . The molecular targets include serotonin transporters and the pathways involved in serotonin signaling .
Comparaison Avec Des Composés Similaires
rac N-Demethyl Dapoxetine Hydrochloride can be compared with other similar compounds such as:
Dapoxetine: The parent compound, which is also a selective serotonin reuptake inhibitor.
rac-N-Desmethyl Dapoxetine-D7 (HCl): A deuterated form of the compound used for specific research applications.
N-Desmethyl Dapoxetine HCl: Another metabolite of Dapoxetine used in similar research contexts.
The uniqueness of this compound lies in its specific role as a metabolite and its applications in various fields of research.
Propriétés
Formule moléculaire |
C20H22ClNO |
|---|---|
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H |
Clé InChI |
USKHWFSVXPFHHA-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


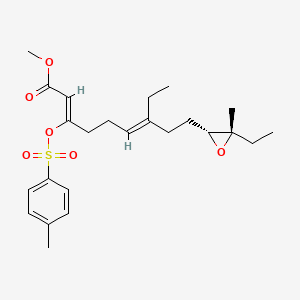
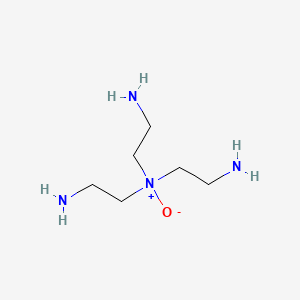
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)

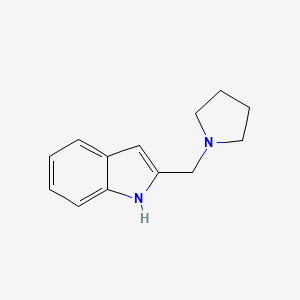
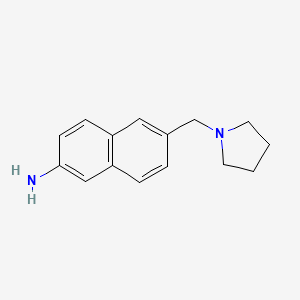
![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
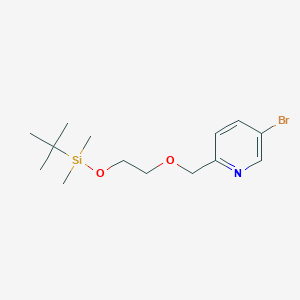
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
